3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Physicochemical profiling Drug design LogP prediction

3‑Fluoro‑N‑((1‑(thiazol‑2‑yl)pyrrolidin‑2‑yl)methyl)benzenesulfonamide (CAS 1795301‑19‑7) is a synthetic, fluorinated arylsulfonamide that combines a 3‑fluorophenyl ring with a 1‑(thiazol‑2‑yl)pyrrolidine scaffold via a methylene linker [REFS‑1]. The compound has a molecular formula of C₁₄H₁₆FN₃O₂S₂ and a molecular weight of 341.4 g mol⁻¹ [REFS‑2].

Molecular Formula C14H16FN3O2S2
Molecular Weight 341.42
CAS No. 1795301-19-7
Cat. No. B2580440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide
CAS1795301-19-7
Molecular FormulaC14H16FN3O2S2
Molecular Weight341.42
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C14H16FN3O2S2/c15-11-3-1-5-13(9-11)22(19,20)17-10-12-4-2-7-18(12)14-16-6-8-21-14/h1,3,5-6,8-9,12,17H,2,4,7,10H2
InChIKeyLDKBPGHBEANONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Fluoro‑N‑((1‑(thiazol‑2‑yl)pyrrolidin‑2‑yl)methyl)benzenesulfonamide – A Fluorinated Thiazole‑Pyrrolidine Sulfonamide Screening Compound


3‑Fluoro‑N‑((1‑(thiazol‑2‑yl)pyrrolidin‑2‑yl)methyl)benzenesulfonamide (CAS 1795301‑19‑7) is a synthetic, fluorinated arylsulfonamide that combines a 3‑fluorophenyl ring with a 1‑(thiazol‑2‑yl)pyrrolidine scaffold via a methylene linker [REFS‑1]. The compound has a molecular formula of C₁₄H₁₆FN₃O₂S₂ and a molecular weight of 341.4 g mol⁻¹ [REFS‑2]. It is commercially available as a screening compound from specialist suppliers such as Life Chemicals (catalogue number F6443‑7008) and is intended for early‑stage drug discovery and chemical biology applications [REFS‑3].

Why Generic Substitution Fails for 3‑Fluoro‑N‑((1‑(thiazol‑2‑yl)pyrrolidin‑2‑yl)methyl)benzenesulfonamide


In‑class thiazole‑pyrrolidine sulfonamides cannot be freely interchanged because small structural perturbations dramatically alter both physicochemical properties and biological activity. The 3‑fluoro substituent on the phenyl ring increases the compound’s lipophilicity (XLogP3‑AA = 2.7) relative to the unsubstituted benzene‑sulfonamide analog, while simultaneously introducing a strong hydrogen‑bond acceptor that can modulate target engagement [REFS‑1]. Furthermore, the attachment point of the sulfonamide linker (2‑position of the pyrrolidine) creates a distinct three‑dimensional geometry that differentiates this compound from regioisomeric 3‑pyrrolidinyl‑sulfonamides, which have been shown to exhibit divergent activity profiles in NaV channel and ROMK inhibitor patent families [REFS‑2]. These cumulative differences mean that substituting even a closely related analog (e.g., the des‑fluoro or 4‑methyl variant) can lead to loss of activity, altered selectivity, or unanticipated pharmacokinetic behavior.

Product‑Specific Quantitative Evidence Guide for 3‑Fluoro‑N‑((1‑(thiazol‑2‑yl)pyrrolidin‑2‑yl)methyl)benzenesulfonamide (CAS 1795301‑19‑7)


Enhanced Lipophilicity via 3‑Fluoro Substitution Relative to Des‑Fluoro Analog

The target compound carries a single fluorine atom at the meta‑position of the benzenesulfonamide ring. This substitution elevates the computed XLogP3‑AA to 2.7, compared with an estimated value of approximately 2.0 – 2.2 for the des‑fluoro analog N‑((1‑(thiazol‑2‑yl)pyrrolidin‑2‑yl)methyl)benzenesulfonamide [REFS‑1]. The increase reflects the well‑established lipophilicity‑enhancing effect of aryl fluorination [REFS‑2].

Physicochemical profiling Drug design LogP prediction

Increased Hydrogen‑Bond Acceptor Capacity over Non‑Fluorinated Congeners

The 3‑fluoro substituent contributes one additional hydrogen‑bond acceptor to the molecule, bringing the total to seven H‑bond acceptors versus six in the des‑fluoro benzene‑sulfonamide comparator [REFS‑1]. Aryl‑fluorine atoms can engage in weak C–F···H–N and C–F···C=O interactions that are absent in non‑fluorinated analogs, potentially enhancing target binding specificity [REFS‑2].

Binding affinity Molecular recognition Fluorine‑protein interactions

Purity Assurance ≥90 % via LCMS/NMR Confirmation

The compound is supplied by Life Chemicals under catalogue F6443‑7008 with a guaranteed purity of ≥90 % as verified by LCMS and/or 400 MHz ¹H‑NMR [REFS‑1]. This level of quality assurance meets or exceeds the industry standard for high‑throughput screening (HTS) libraries, where purity thresholds of 85–90 % are commonly accepted [REFS‑2].

Quality control HTS compatibility Reproducibility

Positional Isomerism Differentiates NaV1.7 vs. ROMK Activity Profile

Sulfonamide‑thiazole compounds in which the sulfonamide is attached at the pyrrolidine 2‑position (as in the target compound) appear preferentially in NaV1.7 inhibitor patent families (US 9,493,448; US 9,597,330; US 9,845,313), whereas regioisomeric 3‑pyrrolidinyl‑sulfonamide analogs are more frequently associated with ROMK (Kir1.1) channel inhibition (US 9,062,070; US 9,206,198) [REFS‑1]. BindingDB records for exemplary compounds from these patent families show NaV1.7 IC₅₀ values in the 18 nM to 113 nM range under automated patch‑clamp conditions, while ROMK inhibitors in the 3‑substituted series display IC₅₀ values as low as 2.8 nM [REFS‑2].

Ion channel selectivity Patch-clamp electrophysiology Pain therapeutics

Rotatable Bond Count Identical to Key Analogs, But Fluorine Alters Conformational Preferences

The target compound possesses five rotatable bonds, identical to the des‑fluoro benzene‑sulfonamide analog [REFS‑1]. However, the presence of the 3‑fluoro substituent is known to bias the conformational ensemble of the phenyl ring through subtle electron‑withdrawing effects and altered torsional preferences, which can influence the pre‑organization of the molecule for target binding [REFS‑2].

Conformational analysis Scaffold validation Drug-like properties

Optimal Research and Procurement Scenarios for 3‑Fluoro‑N‑((1‑(thiazol‑2‑yl)pyrrolidin‑2‑yl)methyl)benzenesulfonamide


NaV1.7‑Focused Screening Library Expansion

The target compound is structurally aligned with the NaV1.7 inhibitor chemotype disclosed in US 9,493,448, where 2‑pyrrolidinyl‑methyl sulfonamides bearing thiazole substituents demonstrated single‑digit nanomolar potency in automated patch‑clamp assays [REFS‑1]. Researchers building pain‑targeted ion channel screening cascades should prioritize this compound over regioisomeric 3‑pyrrolidinyl analogs, which are more closely associated with the ROMK channel and would be unlikely to yield hits in a NaV‑centric screen [REFS‑2].

Fluorine‑Enabled Lead Optimization Programs

For medicinal chemistry teams seeking to improve the metabolic stability of a non‑fluorinated benzenesulfonamide hit, the target compound provides a direct comparator with enhanced lipophilicity (XLogP3‑AA = 2.7 vs. ≈2.0 – 2.2 for the des‑fluoro analog) and an additional hydrogen‑bond acceptor [REFS‑3]. Incorporating the 3‑fluoro substituent is a well‑validated strategy to block sites of cytochrome P450‑mediated oxidative metabolism without drastically altering molecular scaffold geometry [REFS‑4].

High‑Throughput Screening Campaigns Requiring Quality‑Controlled Hits

With vendor‑certified purity of ≥90 % via LCMS and 400 MHz NMR [REFS‑5], this compound meets or exceeds the acceptance criteria for most HTS libraries. Procurement from an established screening compound provider with documented quality control reduces the risk of confounding bioassay results caused by impurities, making it a reliable choice for core or focused library acquisition [REFS‑6].

Structure‑Activity Relationship (SAR) Studies on Thiazole‑Pyrrolidine Scaffolds

The compound serves as a critical SAR probe within the F6443 series from Life Chemicals. By systematically comparing the 3‑fluoro analog with its des‑fluoro, 4‑methyl, 2‑cyano, and 3,4‑dimethoxy congeners, researchers can deconvolute the contribution of the fluorine substituent to potency, selectivity, and ADMET properties—information that is essential for rational lead optimization [REFS‑7].

Quote Request

Request a Quote for 3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.